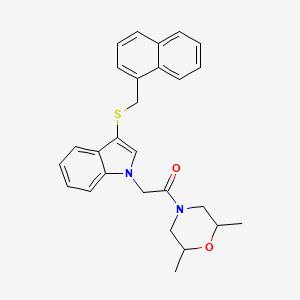
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H28N2O2S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone, identified by CAS number 921149-60-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available data from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O2S |
| Molecular Weight | 444.6 g/mol |
| Structure | Chemical Structure |
Research indicates that the compound may act as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 is crucial in regulating inflammatory responses by hydrolyzing cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes, including inflammation and immune response modulation . By inhibiting PDE4, the compound could potentially reduce inflammation and improve conditions like asthma and chronic obstructive pulmonary disease (COPD).
In vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, PDE4 inhibitors have shown IC50 values in the nanomolar range, indicating potent activity against inflammatory pathways .
In vivo Studies
In vivo studies have further validated the anti-inflammatory effects. For instance, PDE4 inhibitors were evaluated in models of asthma, where they significantly reduced airway hyperreactivity and eosinophil activity in murine models . These findings suggest that the compound may have therapeutic potential in treating respiratory diseases.
Study on Indole Derivatives
A related study focused on indole derivatives, including compounds similar to our target molecule. The research highlighted the synthesis of several indole derivatives and their evaluation as COX-2 inhibitors. Among these derivatives, some exhibited strong anti-inflammatory and analgesic activities comparable to established drugs like indomethacin . This suggests that the structural features of this compound may confer similar therapeutic benefits.
Synthesis and Evaluation
The synthesis of related compounds often involves reactions between morpholine derivatives and naphthalene-based substrates. For example, one method involved reacting 2-methyl-naphthoquinone with morpholine derivatives to yield new bioactive compounds . Such synthetic pathways are pivotal for exploring the biological activities of related compounds.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-19-14-29(15-20(2)31-19)27(30)17-28-16-26(24-12-5-6-13-25(24)28)32-18-22-10-7-9-21-8-3-4-11-23(21)22/h3-13,16,19-20H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGBIXZOMRJGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














